Cas no 920334-53-8 (Benzene, 2-[(3-buten-1-yloxy)methyl]-1-iodo-4-(trifluoromethyl)-)
920334-53-8 structure
Product Name:Benzene, 2-[(3-buten-1-yloxy)methyl]-1-iodo-4-(trifluoromethyl)-
CAS No:920334-53-8
MF:C12H12F3IO
MW:356.122766494751
CID:757260
PubChem ID:59150311
Update Time:2025-04-19
Benzene, 2-[(3-buten-1-yloxy)methyl]-1-iodo-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-(but-3-enoxymethyl)-1-iodo-4-(trifluoromethyl)benzene
- Benzene, 2-[(3-buten-1-yloxy)methyl]-1-iodo-4-(trifluoromethyl)-
- BLZHUPBWGDTOBI-UHFFFAOYSA-N
- DTXSID50731115
- SCHEMBL1451395
- 2-(3-butenoxy)methyl-1-iodo-4-trifluoromethylbenzene
- 2-{[(But-3-en-1-yl)oxy]methyl}-1-iodo-4-(trifluoromethyl)benzene
- 920334-53-8
-
- Inchi: 1S/C12H12F3IO/c1-2-3-6-17-8-9-7-10(12(13,14)15)4-5-11(9)16/h2,4-5,7H,1,3,6,8H2
- InChI Key: BLZHUPBWGDTOBI-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(F)(F)F)C=C1COCCC=C
Computed Properties
- Exact Mass: 355.98850g/mol
- Monoisotopic Mass: 355.98850g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 9.2Ų
Benzene, 2-[(3-buten-1-yloxy)methyl]-1-iodo-4-(trifluoromethyl)- Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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